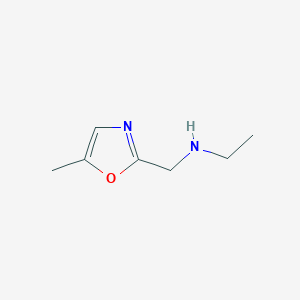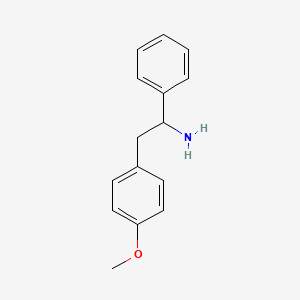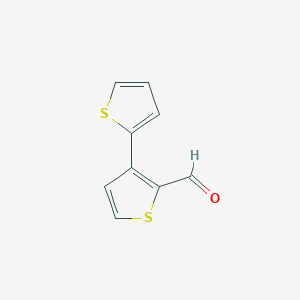
3-Thiophen-2-ylthiophene-2-carbaldehyde
Overview
Description
3-Thiophen-2-ylthiophene-2-carbaldehyde is an organosulfur compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-2-ylthiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the corresponding aldehyde . Another method includes the chloromethylation of thiophene followed by oxidation to yield the desired aldehyde .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
3-Thiophen-2-ylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid.
Reduction: 3-(2-Thienyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the substituent introduced.
Scientific Research Applications
3-Thiophen-2-ylthiophene-2-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-Thiophen-2-ylthiophene-2-carbaldehyde depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxaldehyde: Another thiophene derivative with similar properties but different substitution patterns.
3-Thiophenecarboxaldehyde: A closely related compound with the aldehyde group at a different position on the thiophene ring.
2,5-Thiophenedicarboxaldehyde: Contains two aldehyde groups, offering different reactivity and applications.
Uniqueness
3-Thiophen-2-ylthiophene-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other thiophene derivatives may not be as effective.
Properties
Molecular Formula |
C9H6OS2 |
|---|---|
Molecular Weight |
194.3 g/mol |
IUPAC Name |
3-thiophen-2-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H6OS2/c10-6-9-7(3-5-12-9)8-2-1-4-11-8/h1-6H |
InChI Key |
KPHFZMIXHZHJPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC=C2)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Acetamide, 2,2,2-trifluoro-N-[(3-nitrophenyl)methyl]-](/img/structure/B8660859.png)

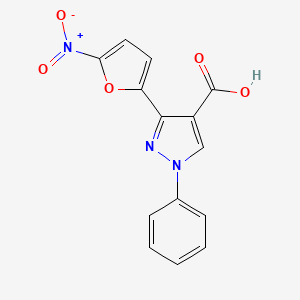
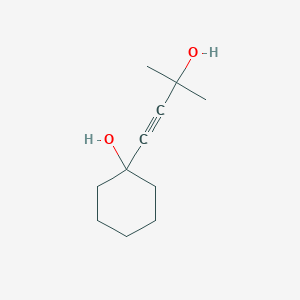

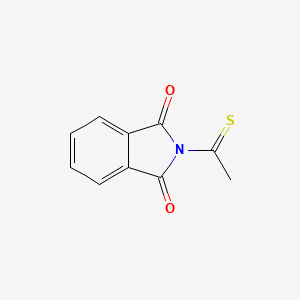

![7-Chloro-4-[4-(4-trifluoromethylphenylaminocarbonyl)piperazin-1-yl]quinoline](/img/structure/B8660914.png)
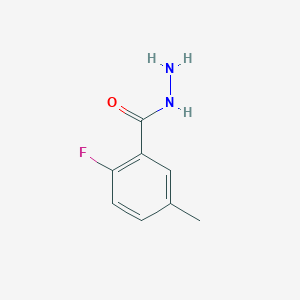
![N~1~-[2-(Pyridin-2-yl)ethyl]propane-1,3-diamine](/img/structure/B8660932.png)
![6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B8660934.png)
